Sodium hypochlorite pentahydrate

Vue d'ensemble

Description

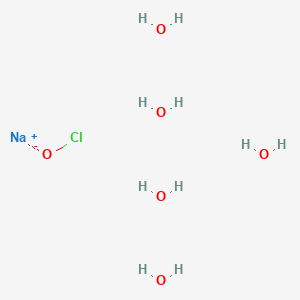

Sodium hypochlorite pentahydrate (NaClO·5H2O) is a pale greenish-yellow solid which is stable and not explosive . It is widely used as a cleaning agent or as a bleach . It is a colorless or slightly yellow watery liquid with an odor of household bleach . It mixes with water .

Synthesis Analysis

Sodium hypochlorite pentahydrate crystals with very low NaOH and NaCl contents oxidize primary and secondary alcohols to the corresponding aldehydes and ketones in the presence of TEMPO/Bu4NHSO4 without pH adjustment . The crystalline material has 44% of NaOCl, contains minimal sodium hydroxide and sodium chloride, and the aqueous solution indicates pH 11–12 .Molecular Structure Analysis

The molecular formula of Sodium hypochlorite pentahydrate is NaClO·5H2O . Its molecular weight is 164.52 .Chemical Reactions Analysis

Sodium hypochlorite reacts with NH3 and forms sodium hydroxide and NH2Cl . It also reacts with monochloramine and forms sodium hydroxide and dichloramine .Physical And Chemical Properties Analysis

Sodium hypochlorite pentahydrate is a greenish-yellow solid . It has chlorine-like and a sweetish odor . Its melting point is 18 ℃ . Its boiling point is 101 ℃ . It is soluble in water .Applications De Recherche Scientifique

Endodontic Applications and Dental Care

Sodium hypochlorite is extensively used in endodontics for its potent antimicrobial properties and ability to dissolve organic tissues, significantly improving root canal disinfection. Its effectiveness against dental plaque and gingival inflammation has also been acknowledged, suggesting its utility in oral hygiene as a sodium hypochlorite oral rinse (Rich & Slots, 2015). Moreover, the literature highlights the balance between its benefits in dissolving pulp tissue and potential risks when in contact with soft tissue, necessitating careful management of sodium hypochlorite in clinical settings (Sharma et al., 2021).

Disinfection Efficacy

Beyond its dental applications, sodium hypochlorite's role as a disinfectant is well-documented, with a particular focus on its safety and effectiveness in household and clinical settings. Its antimicrobial action makes it a cornerstone in infection control protocols, especially in environments requiring stringent hygiene measures (Racioppi et al., 1994).

Innovative Energy Storage

Sodium hypochlorite finds a place in the evolving field of energy storage, particularly in sodium-ion batteries, which are gaining attention as a cost-effective alternative to lithium-ion systems. The potential for sodium hypochlorite to contribute to large-scale electric energy storage, especially for renewable energy and smart grids, showcases its versatility beyond conventional applications (Pan, Hu, & Chen, 2013).

Safety And Hazards

Orientations Futures

Sodium hypochlorite pentahydrate has been widely used for over 200 years . The crystal structure of its pentahydrate (the normal solid form) had not been established until recently . It is notable that the reaction of primary alcohols having a heteroaromatic moiety (pyridine, thiophene) effectively produced the desired aldehydes .

Propriétés

IUPAC Name |

sodium;hypochlorite;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKLOBNGYGFRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH10NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064898 | |

| Record name | Sodium hypochlorite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hypochlorite pentahydrate | |

CAS RN |

10022-70-5 | |

| Record name | Sodium hypochlorite pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypochlorite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypochlorous acid, sodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)